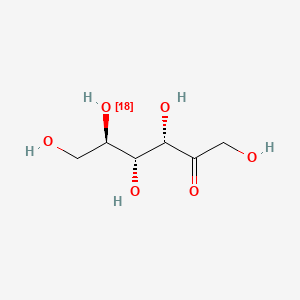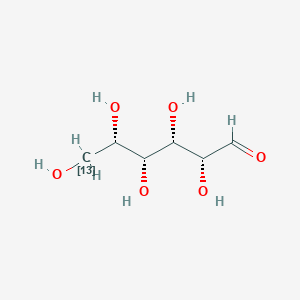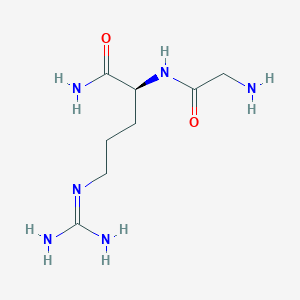
H-Gly-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-NH2 involves peptide synthesis techniques, which require the protection of amino and carboxyl groups to prevent unwanted reactions. The general steps include:
Protection of Amino Groups: Amino groups are protected by forming tert-butoxycarbonyl (Boc) derivatives.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected amino acid derivatives are coupled to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, washing, and coupling until the desired peptide is obtained .
化学反応の分析
Types of Reactions
H-Gly-Arg-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The arginine residue can be oxidized to form various derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Glycine and arginine.
Oxidation: Oxidized derivatives of arginine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
H-Gly-Arg-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of cathepsin C, an enzyme involved in protein degradation.
Pharmacology: Investigated for its potential analgesic effects in comparison to other opioid peptides.
Molecular Biology: Utilized in studies involving peptide synthesis and enzyme-substrate interactions.
Industrial Applications: Employed in the production of peptide-based drugs and diagnostic tools.
作用機序
H-Gly-Arg-NH2 exerts its effects primarily through its interaction with enzymes like cathepsin C. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction helps in studying the enzyme’s specificity and activity . Additionally, derivatives of this compound have been shown to interact with opioid receptors, exhibiting analgesic effects by modulating pain pathways .
類似化合物との比較
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
H-Pro-Gly-Arg-Tyr-NH2: Another peptide with potential biological activity.
Uniqueness
H-Gly-Arg-NH2 is unique due to its specific interaction with cathepsin C, making it a valuable tool in enzymatic studies. Its simple dipeptide structure also allows for easy synthesis and modification, providing versatility in research applications .
特性
分子式 |
C8H18N6O2 |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |
InChIキー |
CASARGSKQRSUIE-YFKPBYRVSA-N |
異性体SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |
正規SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
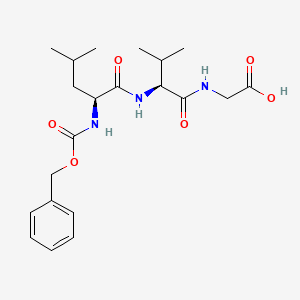


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

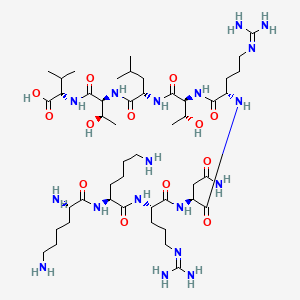
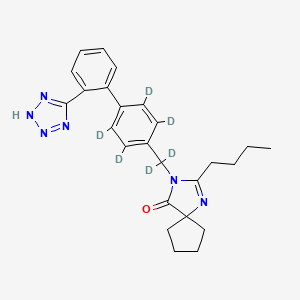
pyrimidine-2,4-dione](/img/structure/B12392482.png)

